molecular formula C17H17F3N4O B2370060 2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide CAS No. 899758-70-4

2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide

Cat. No. B2370060
M. Wt: 350.345
InChI Key: ZWFPLZCOFDXTTA-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide” is a chemical compound with the molecular formula C8H10F6N2O. It has a molecular weight of 264.17 . The compound is typically stored at 4°C and appears as an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17). This code provides a detailed description of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.17 and appears as an oil. It is typically stored at 4°C .

Scientific Research Applications

Application in Chemistry

The compound could potentially be used in the synthesis of other complex molecules . For instance, piperidine derivatives have been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . The synthesis involved the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The products were obtained with 55–92% yields in relatively short reaction times .

Application in Biology

Piperidine derivatives have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, and inactivators of human cytochrome P450 2B6 .

Application in Medicine

Piperidine derivatives have shown potential in the field of medicine, particularly in the development of antimicrobial drugs . For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have shown antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Application in Pharmacology

Piperidine derivatives are important synthetic medicinal blocks for drug construction . They have been found to exhibit analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities, as well as affinity for serotonergic and dopaminergic receptors .

Application in Environmental Science

Compounds with similar structures have been used in environmental science, particularly in the study of environmental pollutants. For example, they could potentially be used as tracers or markers in environmental samples to track the movement and fate of certain pollutants . This could provide valuable information for the development of strategies to mitigate environmental pollution.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary statements include measures to take in case of exposure or if specific incidents occur .

properties

IUPAC Name

2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)16(25)21-13-6-4-5-12(11-13)14-7-8-15(23-22-14)24-9-2-1-3-10-24/h4-8,11H,1-3,9-10H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFPLZCOFDXTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326575
Record name 2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide

CAS RN

899758-70-4
Record name 2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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